molecular formula C10H13NO B15226232 3-(2-Methoxyphenyl)azetidine

3-(2-Methoxyphenyl)azetidine

Cat. No.: B15226232
M. Wt: 163.22 g/mol
InChI Key: OAIHBZYRTMWIAZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)azetidine: is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the third carbon atom of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclization reactions and may utilize continuous flow reactors to enhance efficiency and yield. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones or other oxidized derivatives.

    Reduction: Reduction of azetidines can yield various amine derivatives, depending on the specific conditions and reagents used.

    Substitution: Azetidines can participate in nucleophilic substitution reactions, where the nitrogen atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: 3-(2-Methoxyphenyl)azetidine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .

Biology and Medicine: Azetidines, including this compound, are explored for their potential biological activities. They are investigated as potential antibacterial and antimicrobial agents due to their unique structural features .

Industry: In the industrial sector, azetidines are used in the synthesis of polymers and materials with specific properties. They are also employed in the development of coatings and adhesives .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The methoxyphenyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its biological activity .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(2-methoxyphenyl)azetidine

InChI

InChI=1S/C10H13NO/c1-12-10-5-3-2-4-9(10)8-6-11-7-8/h2-5,8,11H,6-7H2,1H3

InChI Key

OAIHBZYRTMWIAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CNC2

Origin of Product

United States

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